Sophoflavescenol

Description

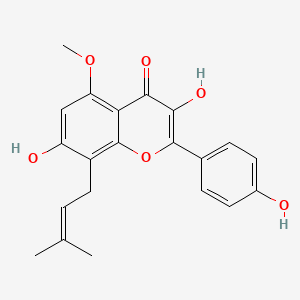

a prenylated flavonol from the roots of Sophora flavescens; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Sophoflavescenol: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Prenylated Flavonol from Sophora flavescens

Introduction

Sophora flavescens, a perennial shrub known in traditional Chinese medicine as "Ku Shen," has a long history of use for a variety of ailments, including inflammation, skin diseases, and cancer.[1][2] The medicinal properties of this plant are largely attributed to its rich and diverse phytochemical composition, primarily alkaloids and flavonoids.[3][4][5] Among the numerous bioactive compounds isolated from its roots, Sophoflavescenol, a prenylated flavonol, has emerged as a molecule of significant interest to the scientific community. Its potent and selective biological activities, particularly in the realms of oncology and inflammatory disorders, underscore its potential as a lead compound in drug discovery and development.

This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It is intended to serve as a detailed resource for researchers, offering insights into the experimental protocols for its extraction and purification, a summary of its key biological activities with relevant quantitative data, and a visualization of the molecular pathways it modulates.

Discovery of this compound

The discovery of this compound is closely tied to research investigating natural sources for potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] Extracts from Sophora flavescens were found to exhibit significant inhibitory activity against PDE5.[6] This observation led to bioassay-guided fractionation of the plant extract to identify the active constituents. Through these efforts, this compound was isolated and identified as a C-8 prenylated flavonol with exceptionally potent PDE5 inhibitory activity.[6] Subsequent studies have further elucidated its diverse pharmacological profile, including its anti-inflammatory, antioxidant, and anticancer properties.[4]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from the roots of Sophora flavescens involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established procedures in the literature.

Plant Material and Extraction

-

Starting Material: Air-dried and crushed roots of Sophora flavescens.

-

Extraction Solvent: 95% aqueous ethanol.

-

Procedure:

-

Macerate the crushed root powder with 95% ethanol (e.g., 20 kg of root material in 3 x 24 L of solvent).[2]

-

Perform the extraction three times, each for 24 hours, at room temperature to ensure exhaustive extraction of the phytochemicals.[2]

-

Combine the ethanol extracts and evaporate the solvent in vacuo to yield a crude residue.

-

Solvent Partitioning

-

Procedure:

-

Suspend the crude residue in water.

-

Perform liquid-liquid extraction with ethyl acetate (EtOAc) three times to partition the compounds based on polarity.[2] this compound, being a flavonoid, will preferentially move into the ethyl acetate phase.

-

Concentrate the ethyl acetate phase to obtain the total flavonoid-rich extract.

-

Chromatographic Purification

A sequential chromatographic approach is employed to isolate this compound from the complex flavonoid mixture.

-

Step 1: Macroporous Resin Column Chromatography

-

Stationary Phase: Macroporous resin.

-

Purpose: To enrich the flavonoid content and remove highly polar or non-flavonoid compounds.

-

Elution: A stepwise gradient of ethanol in water is typically used.

-

-

Step 2: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, such as a chloroform-methanol or a hexane-ethyl acetate solvent system.

-

Procedure: The flavonoid-enriched fraction is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to this compound are pooled.

-

-

Step 3: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Dichloromethane-methanol is a common eluent.

-

Purpose: This size-exclusion chromatography step further separates the compounds based on their molecular size, effectively removing smaller or larger impurities.

-

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Stationary Phase: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water.

-

Purpose: This final purification step provides high-resolution separation, yielding highly purified this compound.

-

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Quantitative Data on Biological Activities

This compound has demonstrated a range of biological activities. The following tables summarize the key quantitative data from various in vitro studies.

| Enzyme Inhibitory Activity | IC₅₀ (µM) | Reference |

| cGMP Phosphodiesterase 5 (PDE5) | 0.013 | [6] |

| Phosphodiesterase 3 (PDE3) | >10 | [6] |

| Phosphodiesterase 4 (PDE4) | >10 | [6] |

| Cytotoxic Activity | Cell Line | IC₅₀ (µg/mL) | Reference |

| Human Leukaemia | HL-60 | 12.5 | [1] |

| Lewis Lung Carcinoma | LLC | Not specified | [4] |

| Human Lung Adenocarcinoma | A549 | Not specified | [4] |

| Human Breast Adenocarcinoma | MCF-7 | Minimal effect | [4] |

| Anti-inflammatory Activity | Assay | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production in RAW 264.7 cells | Not specified | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Experimental Workflow for Isolation

The general workflow for the isolation and purification of this compound is depicted below.

Inhibition of PDE5 Signaling Pathway

This compound is a potent inhibitor of PDE5, an enzyme that degrades cGMP. By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that can influence vasodilation, and have potential applications in various therapeutic areas.

Modulation of Anti-inflammatory and Apoptotic Pathways

Flavonoids from Sophora flavescens, including this compound, have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are central to the regulation of cellular processes like inflammation, proliferation, survival, and apoptosis.

Conclusion and Future Directions

This compound, a prenylated flavonol from Sophora flavescens, represents a promising natural product with a diverse and potent pharmacological profile. Its discovery as a selective PDE5 inhibitor has paved the way for investigations into its therapeutic potential for a range of conditions. The detailed isolation and purification protocols provided in this guide offer a practical framework for researchers seeking to obtain this compound for further study.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound beyond PDE5 will be crucial for a comprehensive understanding of its mechanism of action. In vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, medicinal chemistry efforts to synthesize analogs of this compound could lead to the development of novel therapeutic agents with improved potency and selectivity. The continued exploration of this fascinating molecule holds significant promise for the development of new treatments for cancer, inflammatory diseases, and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-tumorigenic activity of this compound against Lewis lung carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Bases for the Quality of Sophora Flavescens Root Extract: Potency and Purity. [greenskybio.com]

- 6. A prenylated flavonol, this compound: a potent and selective inhibitor of cGMP phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Alternative Sources of Sophoflavescenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoflavescenol, a prenylated flavonoid predominantly known from the medicinal plant Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth exploration of alternative natural sources of this promising bioactive compound, moving beyond its traditional origin. This document details the phytochemical landscape of alternative plant species, presents quantitative data where available, and outlines detailed experimental protocols for isolation and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals seeking to harness its therapeutic potential.

Alternative Natural Sources of this compound

While Sophora flavescens remains the most well-documented source, phytochemical investigations have revealed the presence of this compound, often referred to as sophoraflavanone G, in other species, primarily within the same genus. These findings open new avenues for the sustainable sourcing and comparative study of this valuable compound.

Table 1: Natural Sources of this compound Besides Sophora flavescens

| Plant Species | Family | Plant Part | Confirmation of this compound |

| Sophora alopecuroides | Fabaceae | Not specified in detail, but flavonoids are abundant. | Confirmed[1] |

| Sophora pachycarpa | Fabaceae | Roots | Confirmed[2] |

| Sophora exigua | Fabaceae | Not specified in detail | Confirmed[3] |

Note: The quantitative data for sophoraflavescenol in these alternative sources is not yet extensively documented in publicly available literature. Further research is required to establish precise concentration ranges.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are generalized protocols based on established methods for flavonoid analysis in Sophora species, which can be adapted for the quantification of this compound in the identified alternative sources.

General Isolation and Purification Protocol

A common approach for isolating sophoraflavescenol from plant material involves solvent extraction followed by column chromatography.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or acetone, through methods like maceration or reflux.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the flavonoid fraction.

-

Column Chromatography: The enriched extract is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sophoraflavescenol.

-

Purification: Fractions rich in the target compound are combined and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure sophoraflavescenol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a robust and widely used method for the quantification of flavonoids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector.

-

Mobile Phase: A gradient elution is typically employed, consisting of two solvents, such as (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of sophoraflavescenol from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of flavonoids, a wavelength in the range of 280-370 nm is generally suitable for detection. The optimal wavelength for sophoraflavescenol should be determined using a standard.

-

Quantification: A calibration curve is constructed using a certified reference standard of sophoraflavescenol at various concentrations. The concentration of sophoraflavescenol in the plant extracts is then determined by comparing the peak area with the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Methodology:

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column and a gradient elution with acidified water and acetonitrile/methanol are used.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for sophoraflavescenol and one or more product ions generated through collision-induced dissociation. The precursor and product ion transitions are specific to the molecule, providing high selectivity. The ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and collision energy should be optimized for maximum signal intensity.

-

Quantification: Quantification is performed using a calibration curve prepared with a standard of sophoraflavescenol, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Modulated Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

This compound has been demonstrated to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. By downregulating this pathway, this compound can reduce the production of pro-inflammatory mediators.

Caption: this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

The identification of alternative natural sources of this compound, such as Sophora alopecuroides, Sophora pachycarpa, and Sophora exigua, presents exciting opportunities for the continued research and development of this potent bioactive compound. While preliminary phytochemical studies have confirmed its presence in these species, further quantitative analyses are crucial to determine the commercial viability of these alternative sources. The detailed experimental protocols provided in this guide offer a framework for such investigations.

Furthermore, the elucidation of this compound's inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its observed anti-inflammatory properties. Future research should focus on a more in-depth understanding of its molecular targets within these pathways and explore its potential in other therapeutic areas, guided by its known mechanisms of action. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound.

References

The Sophoflavescenol Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Cascade Leading to a Potent Bioactive Flavonoid

Sophoflavescenol, also known as sophoraflavanone G, is a prenylated flavonoid predominantly found in the roots of Sophora flavescens. This compound has garnered significant interest from the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the rational design of novel drug candidates. This technical guide provides a comprehensive overview of the sophoraflavenone G biosynthetic pathway, including the key enzymes, their kinetic properties, and detailed experimental protocols for their characterization.

The Biosynthetic Pathway to this compound

The biosynthesis of sophoraflavenone G is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of specific prenylation and hydroxylation reactions. The core pathway involves the conversion of the flavanone naringenin into sophoraflavenone G through the sequential action of three key enzymes.

The biosynthesis of sophoraflavenone G involves two prenylation steps and a 2'-hydroxylation of the flavonoid core.[1][2] The initial precursor for this specific pathway is naringenin, a flavanone produced through the general flavonoid biosynthesis pathway.

The key enzymatic steps are:

-

Primary Prenylation: Naringenin is first prenylated at the 8-position with a dimethylallyl group from dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase (SfN8DT-1) .[2]

-

Hydroxylation: The resulting intermediate, 8-dimethylallylnaringenin (also known as sophoraflavanone B), undergoes hydroxylation at the 2'-position of the B-ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, 8-dimethylallylnaringenin 2'-hydroxylase .[1]

-

Second Prenylation: The hydroxylated intermediate, leachianone G, is then subjected to a second prenylation. The enzyme leachianone G 2''-dimethylallyltransferase transfers another dimethylallyl group to the 2''-position of the existing prenyl side chain, forming the final product, sophoraflavenone G.[3][4]

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes the available kinetic parameters for the three key enzymes involved in the conversion of naringenin to sophoraflavenone G.

| Enzyme | Substrate(s) | Apparent Km (µM) | Optimum pH | Divalent Cation Requirement | Reference(s) |

| Naringenin 8-dimethylallyltransferase (SfN8DT-1) | Naringenin | 36 | 9.0-10.0 | Mg2+ (10 mM) | [5] |

| Dimethylallyl diphosphate (DMAPP) | 120 | [5] | |||

| 8-Dimethylallylnaringenin 2'-hydroxylase | 8-Dimethylallylnaringenin | 55 | 8.5 | None (Cytochrome P450) | [1] |

| NADPH | 34 | [1] | |||

| Leachianone G 2''-dimethylallyltransferase | Leachianone G | 2.3 | 8.8 | Mg2+ (10 mM) | [4] |

| Dimethylallyl diphosphate (DMAPP) | 59 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the sophoraflavenone G biosynthetic pathway.

Heterologous Expression of Membrane-Bound Enzymes in Yeast

The key enzymes in the sophoraflavenone G pathway are membrane-bound, making their expression and purification challenging. Saccharomyces cerevisiae is a commonly used host for the heterologous expression of plant membrane proteins.

Protocol: Heterologous Expression of SfN8DT-1 in S. cerevisiae

-

Vector Construction:

-

Amplify the full-length open reading frame of SfN8DT-1 from Sophora flavescens cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and XhoI).

-

Ligate the PCR product into a yeast expression vector, such as pYES2/NT C, under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct by DNA sequencing.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Select for transformed colonies on synthetic complete (SC) medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2 vectors).

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into 5 mL of SC minimal medium containing 2% (w/v) glucose and grow overnight at 30°C with shaking.

-

Inoculate the overnight culture into 50 mL of SC minimal medium containing 2% (w/v) raffinose and grow until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v).

-

Continue to culture for an additional 12-24 hours at 30°C.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet with sterile water and then with breaking buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Resuspend the cells in breaking buffer containing a protease inhibitor cocktail.

-

Disrupt the cells using glass beads (0.5 mm diameter) by vigorous vortexing for 10-15 cycles of 30 seconds on and 30 seconds on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C.

-

Enzyme Assays

Protocol: Naringenin 8-Dimethylallyltransferase (SfN8DT-1) Assay

This assay measures the transfer of a dimethylallyl group from DMAPP to naringenin.

-

Reaction Mixture (total volume of 100 µL):

-

100 mM Tris-HCl buffer (pH 9.0)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

100 µM Naringenin (dissolved in DMSO, final DMSO concentration ≤ 1%)

-

150 µM Dimethylallyl diphosphate (DMAPP)

-

10-50 µg of microsomal protein

-

-

Procedure:

-

Pre-incubate the reaction mixture without DMAPP at 30°C for 5 minutes.

-

Initiate the reaction by adding DMAPP.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

-

-

Product Analysis:

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for separation.

-

Monitor the elution profile at 288 nm.

-

Quantify the product (8-dimethylallylnaringenin) by comparing its peak area to a standard curve of the authentic compound.

-

Protocol: 8-Dimethylallylnaringenin 2'-Hydroxylase Assay

This assay measures the NADPH-dependent hydroxylation of 8-dimethylallylnaringenin.

-

Reaction Mixture (total volume of 100 µL):

-

100 mM Potassium phosphate buffer (pH 8.5)

-

1 mM NADPH

-

100 µM 8-Dimethylallylnaringenin (dissolved in DMSO, final DMSO concentration ≤ 1%)

-

10-50 µg of microsomal protein

-

-

Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of ice-cold ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Product Analysis:

-

Evaporate the upper ethyl acetate layer to dryness under a stream of nitrogen.

-

Redissolve the residue in methanol.

-

Analyze by HPLC as described for the SfN8DT-1 assay.

-

Quantify the product (leachianone G) using a standard curve.

-

Protocol: Leachianone G 2''-Dimethylallyltransferase Assay

This assay is similar to the SfN8DT-1 assay but uses leachianone G as the substrate.

-

Reaction Mixture (total volume of 100 µL):

-

100 mM Tris-HCl buffer (pH 8.8)

-

10 mM MgCl2

-

1 mM DTT

-

50 µM Leachianone G (dissolved in DMSO, final DMSO concentration ≤ 1%)

-

100 µM DMAPP

-

10-50 µg of microsomal protein

-

-

Procedure and Product Analysis:

-

Follow the same procedure and analysis method as described for the SfN8DT-1 assay.

-

Quantify the product (sophoraflavanone G) using a standard curve.

-

Conclusion

The elucidation of the sophoraflavenone G biosynthetic pathway provides a roadmap for the metabolic engineering of this valuable compound. The identification and characterization of the key enzymes, SfN8DT-1, 8-dimethylallylnaringenin 2'-hydroxylase, and leachianone G 2''-dimethylallyltransferase, open up possibilities for their use in biocatalytic systems for the production of sophoraflavenone G and its derivatives. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this pathway and explore its potential for drug discovery and development. Future work should focus on the heterologous reconstitution of the entire pathway in a microbial host for sustainable and scalable production of sophoraflavenone G.

References

- 1. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of leachianone G 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavanone 8-dimethylallyltransferase in Sophora flavescens cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of Pure Sophoflavescenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure sophoflavescenol, a prenylated flavonol derived from the medicinal plant Sophora flavescens. This document synthesizes available scientific data to offer a detailed resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways.

Physicochemical Properties

This compound is a yellow, powdered compound with the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol .[1][2][3] It is a flavonoid, a class of natural products known for their diverse biological activities.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H20O6 | [1][2][3] |

| Molecular Weight | 368.38 g/mol | [1][2][3] |

| Appearance | Yellow powder | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity | >98% (Commercially available) | [2] |

| CAS Number | 216450-65-6 | [1][2][3] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available dataset for pure this compound is not fully consolidated, the following represents typical spectral characteristics for flavonoids of this class.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Data not fully available in search results. |

| ¹³C NMR | Data not fully available in search results. |

| Mass Spectrometry (MS) | Specific fragmentation data not fully available in search results. |

| UV-Vis Spectroscopy | Specific λmax not available in search results. |

| Infrared (IR) Spectroscopy | Specific wavenumber data not available in search results. |

Experimental Protocols

Isolation and Purification of this compound from Sophora flavescens

The following is a generalized experimental protocol for the isolation and purification of flavonoids, including this compound, from the roots of Sophora flavescens. This protocol is based on common phytochemical extraction and chromatography techniques.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and crushed roots of Sophora flavescens are extracted three times with 95% aqueous ethanol at room temperature, with each extraction lasting 24 hours.[1]

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude residue.[1]

-

Solvent Partitioning: The residue is suspended in water and then partitioned three times with an equal volume of ethyl acetate to separate compounds based on polarity.[1]

-

Fractionation: The concentrated ethyl acetate phase is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of petroleum ether-ethyl acetate.[1]

-

Purification: Fractions containing this compound are further purified by column chromatography using Sephadex LH-20 with methanol as the eluent.[1]

-

Purity Analysis: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, primarily as an inhibitor of phosphodiesterase 5 (PDE5) and as an anti-inflammatory agent through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Phosphodiesterase 5 (PDE5)

This compound is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is crucial in processes such as vasodilation.

PDE5 Inhibition Signaling Pathway

References

- 1. A prenylated flavonol, this compound: a potent and selective inhibitor of cGMP phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sophoflavescenol

Executive Summary: Sophoflavescenol, a prenylated flavonol isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in pharmacological research. Extensive in vitro studies have elucidated its multifaceted mechanism of action, demonstrating potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of its molecular interactions, focusing on the modulation of key signaling pathways, induction of programmed cell death, and inhibition of microbial growth. Data from key experiments are presented in structured tables, with detailed protocols provided for reproducibility. Furthermore, critical signaling and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Anti-inflammatory Mechanism of Action

This compound and related flavonoids from Sophora flavescens exert notable anti-inflammatory effects by targeting core signaling cascades that regulate the inflammatory response.[1] The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound and its related compound Sophoraflavanone G (SG) have been shown to significantly impede the activation of NF-κB.[2][3] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, which in turn prevents the nuclear translocation of the p65 subunit.[2][3][4] Concurrently, these flavonoids attenuate the phosphorylation of key MAPK pathway components, including extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 MAP kinase.[2][3] The concerted inhibition of these pathways effectively shuts down the transcriptional activation of numerous pro-inflammatory genes.[5]

Modulation of Inflammatory Mediators and Macrophage Polarization

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory mediators. This compound and related compounds dose-dependently suppress the synthesis of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][6][7] This is correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1][3] Furthermore, some flavonoids from Sophora flavescens negatively regulate the polarization of macrophages, inhibiting the pro-inflammatory M1 phenotype and promoting a shift towards the M0 homeostatic state.[8]

| Compound/Extract | Target Mediator/Enzyme | Effect | Cell Line | Reference(s) |

| This compound | Nitric Oxide (NO) | Potent inhibition of NO generation | RAW 264.7 | [1] |

| Sophoraflavanone G (SG) | NO, PGE2, IL-1β, IL-6, TNF-α | Dose-dependent inhibition of production (effective at 2.5-20 μM) | RAW 264.7 | [3] |

| Sophoraflavanone G (SG) | iNOS, COX-2 | Suppression of protein expression | RAW 264.7 | [3] |

| Kushenol C (KC) | NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β | Dose-dependent suppression of production (effective at 50-100 µM) | RAW 264.7 | [6][9] |

| Kurarinone, Kuraridin | NO, TNF-α, IL-1β | Remarkable suppression of expression | RAW 264.7 | [2] |

| TMP (Prenylated Dihydroflavonol) | NO, IL-1β, IL-6, IL-18 | Dose-dependent inhibition of secretion | RAW 264.7 | [8] |

Anticancer Mechanism of Action

This compound exhibits significant anti-tumorigenic activity through a combination of cytotoxicity, induction of apoptosis, and cell cycle arrest.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1] Studies on various flavonoids isolated from Sophora flavescens confirm potent antiproliferative activities, with some compounds exhibiting IC50 values below 20 µM, comparable to the chemotherapeutic agent cisplatin in certain cell lines.[10]

| Compound | Cell Line | IC50 Value (µM) | Reference(s) |

| This compound | Human leukaemia (HL-60) | Cytotoxic | [1] |

| This compound | Lewis lung carcinoma (LLC) | Cytotoxic | [1] |

| This compound | Human lung adenocarcinoma (A549) | Cytotoxic | [1] |

| This compound | Human breast adenocarcinoma (MCF-7) | Minor effect | [1] |

| Flavonoids (unspecified) | Various human tumour cell lines | < 20 µM | [10] |

| New Flavonoids | Human hepatoma (HepG2) | 0.46 - 48.6 | [7] |

Induction of Apoptosis

A primary mechanism for the anticancer activity of this compound and related flavonoids is the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[11][12]

Treatment with these compounds leads to a shift in the balance of Bcl-2 family proteins, characterized by the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax.[11][12] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[11][13] This cascade culminates in classic apoptotic events, including DNA fragmentation, nuclear condensation, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11][14]

Induction of Cell Cycle Arrest

In addition to apoptosis, flavonoids from Sophora flavescens can inhibit cancer cell proliferation by inducing cell cycle arrest.[12][13] Studies have shown that treatment can halt the cell cycle at the G0/G1 or G2/M phases.[12][13][15] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, fisetin, a related flavonoid, causes G0/G1 arrest by increasing the expression of p53 and the CDK inhibitor p21, while decreasing levels of cyclin D1, cyclin A, CDK4, and CDK2.[15] Similarly, genistein induces G2/M arrest through an ATM/p53-dependent pathway.[16]

References

- 1. Anti-tumorigenic activity of this compound against Lewis lung carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Prenylated Dihydroflavonol from Sophora flavescens Regulate the Polarization and Phagocytosis of Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical constituents of Sophora flavescens Ait. and cytotoxic activities of two new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fisetin, a dietary flavonoid, induces cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-kappa B pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Sophoflavescenol: A Potent and Selective cGMP Phosphodiesterase 5 Inhibitor - A Technical Guide

Abstract

Sophoflavescenol, a prenylated flavonol isolated from the roots of Sophora flavescens, has emerged as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] This document provides an in-depth technical overview of this compound's activity as a PDE5 inhibitor, intended for researchers, scientists, and professionals in drug development. It details the quantitative inhibitory data, experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to PDE5 and the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical intracellular second messenger that modulates a wide array of physiological processes, including smooth muscle relaxation, cardiovascular homeostasis, and neuronal signaling.[2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[4][5]

Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP.[5][6] By breaking down cGMP, PDE5 terminates the nitric oxide (NO)/cGMP signaling cascade. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects.[6][7] This mechanism is the foundation for the therapeutic efficacy of clinically approved PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, which are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][8][9]

The discovery of novel, potent, and selective PDE5 inhibitors from natural sources, such as this compound, presents exciting opportunities for the development of new therapeutics.[1]

The cGMP Signaling Pathway

The canonical NO/cGMP signaling pathway is initiated by the production of nitric oxide (NO). NO diffuses into smooth muscle cells and activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of phosphorylation events that result in decreased intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[6] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP.

Quantitative Data: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against cGMP PDE5. Its efficacy is comparable to, and in some aspects exceeds, that of established synthetic PDE5 inhibitors. The following tables summarize the key quantitative data for this compound and provide a comparison with other known PDE5 inhibitors.

Table 1: PDE5 Inhibitory Activity of this compound

| Parameter | Value | Description | Source |

| IC50 | 0.013 µM | The half maximal inhibitory concentration against cGMP PDE5. | [1] |

| Ki | 0.005 µM | The inhibition constant, indicating the binding affinity to PDE5. | [1] |

| Inhibition Type | Mixed | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | [1] |

Table 2: Selectivity Profile of this compound

| PDE Isoform | IC50 (µM) | Selectivity (fold vs. PDE5) | Source |

| PDE3 | ~0.41 µM | 31.5 | [1] |

| PDE4 | ~2.55 µM | 196.2 | [1] |

Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).

Table 3: Comparative PDE5 Inhibitory Activity

| Compound | IC50 (nM) | Source |

| This compound | 13 | [1] |

| Sildenafil | 3.5 - 5.22 | [10] |

| Tadalafil | 1.8 - 2 | [7][10] |

| Vardenafil | 0.1 - 0.7 | [7][10] |

| Avanafil | 4.3 - 5.2 | [7][10] |

| Icariin | 432 | [10] |

Experimental Protocols

The characterization of this compound as a PDE5 inhibitor involves several key experimental procedures, from its isolation to the enzymatic assays that determine its inhibitory activity.

Isolation of this compound

This compound is a naturally occurring prenylated flavonol found in the roots of Sophora flavescens.[1][11] The general procedure for its isolation is as follows:

-

Extraction: The dried and crushed roots of Sophora flavescens are extracted with a solvent such as 95% aqueous ethanol or methanol.[12][13]

-

Fractionation: The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the flavonoid content.[12]

-

Chromatography: The enriched fraction undergoes a series of chromatographic separations. This typically involves techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[11][14]

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12][13]

PDE5 Inhibition Assay

The inhibitory activity of this compound against PDE5 is determined using an in vitro enzymatic assay. A common method is the two-step radioisotope assay or, more recently, fluorescence-based assays.

Detailed Methodology (Based on established principles):

-

Enzyme Preparation: PDE5 can be prepared from tissues with high expression, such as rat diaphragm, through homogenization and centrifugation to obtain a cytosolic fraction.[1]

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing MgCl₂.

-

Inhibition Assay:

-

The reaction is initiated by adding the substrate, radiolabeled [³H]cGMP, to a mixture containing the PDE5 enzyme and varying concentrations of the inhibitor (this compound).

-

The reaction is allowed to proceed for a specific time at 37°C and is then terminated, often by heat inactivation.

-

The product, [³H]5'-GMP, is converted to [³H]guanosine by the addition of snake venom nucleotidase.

-

The charged, unhydrolyzed [³H]cGMP is separated from the uncharged [³H]guanosine product using anion-exchange chromatography.

-

The amount of radioactivity in the eluate, corresponding to the amount of product formed, is quantified by liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Modern Assay Formats:

-

Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled cGMP (e.g., FAM-cGMP). PDE5 hydrolyzes this substrate, and the change in the polarization of the fluorescent signal is measured. This format is homogeneous and well-suited for high-throughput screening.[15][16]

-

Malachite Green Assay: This colorimetric assay detects the inorganic phosphate released after the hydrolysis of cGMP to 5'-GMP by PDE5, followed by the action of a phosphatase.[17]

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively detailed in the current literature, general principles for flavonoids can be considered. The study of how the body interacts with a drug is known as pharmacokinetics and involves absorption, distribution, metabolism, and excretion (ADME).[18][19]

-

Absorption and Metabolism: As a flavonoid, this compound is likely to be absorbed in the gastrointestinal tract. However, flavonoids often undergo extensive first-pass metabolism in the intestine and liver, where they are conjugated to form glucuronides and sulfates.[20] This means the concentration of the parent compound in systemic circulation may be low.[20]

-

Distribution: The distribution of flavonoids depends on their physicochemical properties. The prenyl group on this compound increases its lipophilicity, which may influence its tissue distribution.

-

Excretion: Metabolites are typically excreted via urine and bile.[18]

Further research is required to fully elucidate the ADME profile of this compound to assess its potential as a therapeutic agent.

Conclusion and Future Directions

This compound has been identified as a highly potent and selective natural inhibitor of PDE5. Its inhibitory profile, characterized by a low nanomolar IC₅₀ and a mixed-type inhibition mechanism, positions it as a significant lead compound for drug development. The high selectivity of this compound for PDE5 over other PDE isoforms suggests a potentially favorable side-effect profile.

Future research should focus on:

-

In vivo Efficacy: Demonstrating the physiological effects of this compound in animal models of conditions where PDE5 inhibition is beneficial.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its bioavailability, metabolic fate, and half-life.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Toxicology: Evaluating the safety profile of this compound through in vitro and in vivo toxicological studies.

The continued investigation of this compound holds promise for the development of a new class of PDE5 inhibitors derived from a natural source, potentially offering novel therapeutic options.

References

- 1. A prenylated flavonol, this compound: a potent and selective inhibitor of cGMP phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]

- 13. Antibacterial and antiandrogen flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 18. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoflavescenol: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoflavescenol, a prenylated flavonol isolated from the medicinal plant Sophora flavescens, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, presenting a compilation of current scientific findings. The document details the compound's inhibitory effects on key enzymes implicated in various disease pathologies, including cyclic guanosine monophosphate (cGMP) phosphodiesterase 5 (PDE5), aldose reductase, β-secretase (BACE1), and cholinesterases. Furthermore, it elucidates the modulatory effects of this compound on critical inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/Akt/mTOR. This guide aims to serve as a comprehensive resource for researchers and drug development professionals by providing structured quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and therapeutic development of this compound.

Potential Therapeutic Targets

This compound has demonstrated significant bioactivity against a range of molecular targets, suggesting its therapeutic potential in various disorders. The primary targets identified in the scientific literature are detailed below.

Enzyme Inhibition

This compound exhibits potent inhibitory activity against several key enzymes involved in disease progression.

-

Cyclic Guanosine Monophosphate (cGMP) Phosphodiesterase 5 (PDE5): this compound is a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cGMP.[1] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for its potential application in conditions such as erectile dysfunction and pulmonary hypertension.

-

Aldose Reductase (AR): Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound has been shown to inhibit both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting its potential in mitigating diabetic complications like neuropathy, nephropathy, and retinopathy.

-

β-Secretase (BACE1): BACE1 is a crucial enzyme in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound and other lavandulyl flavanones from Sophora flavescens have demonstrated inhibitory activity against BACE1, indicating a potential neuroprotective role.[2]

-

Cholinesterases (ChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. This compound has been identified as an inhibitor of these enzymes.

Modulation of Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular homeostasis, particularly in immune cells like macrophages.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound and related flavonoids from Sophora flavescens have been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and other cellular processes. Flavonoids from Sophora flavescens have been demonstrated to suppress the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages, thereby downregulating the inflammatory response.[5]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Prenylated dihydroflavonols from Sophora flavescens have been shown to inhibit the phosphorylation of Akt and mTOR in macrophages, suggesting a role in regulating cellular homeostasis and potentially in cancer therapy.[3]

Data Presentation: Inhibitory Activities of this compound and Related Flavonoids

The following tables summarize the quantitative data on the inhibitory activities of this compound and other relevant flavonoids isolated from Sophora flavescens.

Table 1: Phosphodiesterase 5 (PDE5) Inhibitory Activity

| Compound | IC50 (µM) | Selectivity (PDE3/PDE5) | Selectivity (PDE4/PDE5) | Source Organism | Reference |

| This compound | 0.013 | 31.5-fold | 196.2-fold | Rat Diaphragm | [1] |

Table 2: Aldose Reductase (AR) Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Flavonoid Derivatives from Sophora flavescens | Rat Lens Aldose Reductase | 1.6 x 10⁻¹ - 4.6 x 10⁻¹ | [6] |

Table 3: β-Secretase (BACE1) Inhibitory Activity

| Compound (Lavandulyl Flavanones) | IC50 (µM) | Inhibition Type | Reference |

| Compound 1 | 5.2 | Noncompetitive | [2] |

| Compound 2 | 3.3 | Noncompetitive | [2] |

| Compound 5 | 8.4 | Noncompetitive | [2] |

| Compound 6 | 2.6 | Noncompetitive | [2] |

| Compound 8 | 6.7 | Noncompetitive | [2] |

Table 4: Cholinesterase (ChE) Inhibitory Activity

| Compound | Target | IC50 (µg/mL) | Reference |

| Sophora flavescens extract fractions | Acetylcholinesterase (AChE) | Data not specifically for this compound, but extracts show activity. | [7] |

| Sophora flavescens extract fractions | Butyrylcholinesterase (BChE) | Data not specifically for this compound, but extracts show activity. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the therapeutic targets of this compound.

Extraction and Isolation of this compound from Sophora flavescens

Objective: To extract and isolate this compound from the roots of Sophora flavescens.

Methodology:

-

Extraction: The air-dried and crushed roots of Sophora flavescens (20 kg) are extracted with 95% aqueous ethanol three times, each for 24 hours.[8] The ethanol extracts are then combined and evaporated under reduced pressure to yield a residue.

-

Fractionation: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate phase is collected and concentrated.[8]

-

Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, Sephadex LH-20, and/or macroporous resin.[8]

-

Isolation: Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water mobile phase to yield pure this compound.[8]

Phosphodiesterase 5 (PDE5) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PDE5.

Methodology:

-

Enzyme Preparation: PDE5 is prepared from rat diaphragm.

-

Reaction Mixture: The reaction mixture contains the PDE5 enzyme, [³H]-cGMP as the substrate, and varying concentrations of this compound or a control inhibitor in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 10 minutes).

-

Termination and Separation: The reaction is terminated, and the product, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using chromatography.

-

Quantification: The amount of [³H]-5'-GMP is quantified using a scintillation counter.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the PDE5 activity (IC50) is calculated from the dose-response curve.

Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on aldose reductase activity.

Methodology:

-

Enzyme Source: Rat lens aldose reductase (RLAR) is prepared from the lenses of rats.

-

Reaction Mixture: The reaction mixture consists of a phosphate buffer, NADPH, the enzyme preparation, and the substrate (e.g., DL-glyceraldehyde).

-

Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture.

-

Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance of NADPH at 340 nm over time using a spectrophotometer.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase (BACE1) Activity Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Methodology:

-

Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher.

-

Reaction Setup: The reaction mixture includes recombinant human BACE1, the FRET substrate, and different concentrations of this compound in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C in the dark.

-

Fluorescence Measurement: Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve of BACE1 inhibition.

NF-κB Activation Assay in Macrophages

Objective: To assess the effect of this compound on NF-κB activation in macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce inflammation.

-

Western Blot Analysis:

-

Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells.

-

Protein Quantification: Protein concentrations are determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against p65, IκBα, phospho-IκBα, and loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence:

-

Cell Seeding: Cells are grown on coverslips.

-

Treatment and Fixation: After treatment, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Staining: Cells are incubated with an anti-p65 primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The subcellular localization of p65 is visualized using a fluorescence microscope.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: General experimental workflow for the investigation of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a prenylated flavonol from Sophora flavescens, presents a compelling profile as a multi-target therapeutic agent. Its potent inhibitory effects on PDE5, aldose reductase, BACE1, and cholinesterases, coupled with its ability to modulate the NF-κB and MAPK inflammatory signaling pathways, underscore its potential for the development of novel treatments for a range of conditions, including erectile dysfunction, diabetic complications, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on preclinical and clinical studies to validate these findings and establish the safety and efficacy of this compound in human subjects.

References

- 1. A prenylated flavonol, this compound: a potent and selective inhibitor of cGMP phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitory effects of lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated Dihydroflavonol from Sophora flavescens Regulate the Polarization and Phagocytosis of Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]

The Antiproliferative Potential of Sophoflavescenol: A Technical Guide for Researchers

An In-depth Examination of the Cytotoxic Effects and Molecular Mechanisms of a Promising Natural Compound in Oncology Research

Introduction

Sophoflavescenol, a prenylated flavonol isolated from the root of Sophora flavescens, has emerged as a compound of significant interest in oncological research. Accumulating evidence from in vitro and in vivo studies highlights its potent antiproliferative and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values demonstrate a degree of selective cytotoxicity, with notable activity against leukemia, lung carcinoma, and to a lesser extent, breast adenocarcinoma.

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Human leukaemia (HL-60) | Leukemia | Cytotoxic | [1] |

| Lewis lung carcinoma (LLC) | Lung Carcinoma | Cytotoxic | [1] |

| Human lung adenocarcinoma (A549) | Lung Adenocarcinoma | Cytotoxic | [1][2] |

| Human breast adenocarcinoma (MCF-7) | Breast Adenocarcinoma | Minor Effect | [1] |

| Colon cancer (HCT116) | Colon Carcinoma | Data suggests effect | [2] |

Note: Specific IC50 values for this compound are not always explicitly detailed in the available literature; "Cytotoxic" indicates a demonstrated cell proliferation inhibition effect. Further research is needed to establish precise IC50 values for a broader range of cell lines.

Experimental Protocols

The following sections detail the standard methodologies employed in the investigation of this compound's antiproliferative effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[3][5]

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[5] Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570-590 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of this compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 670 x g for 5 minutes).[6]

-

Washing: Wash the cells twice with cold 1X PBS.[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI to 100 µL of the cell suspension.[6][8]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[6] Four populations can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, which is crucial for elucidating the signaling pathways affected by this compound.[9][10]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target protein between different treatment groups.

Signaling Pathways and Molecular Mechanisms

This compound and related flavonoids from Sophora flavescens exert their antiproliferative effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[12][13]

Induction of Apoptosis

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[14][15]

-

Intrinsic Pathway: This involves the regulation of the Bcl-2 family of proteins. This compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax.[14][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[14][16][17]

-

Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[14]

The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another hallmark of apoptosis induced by flavonoids from Sophora flavescens.[2][16]

Cell Cycle Arrest